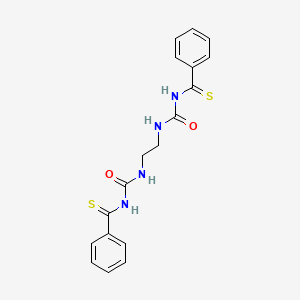![molecular formula C46H36O2S2Si2 B12528411 [Naphthalene-1,4-diylbis(oxy)]bis[diphenyl(phenylsulfanyl)silane] CAS No. 653601-75-3](/img/structure/B12528411.png)
[Naphthalene-1,4-diylbis(oxy)]bis[diphenyl(phenylsulfanyl)silane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Naphthalene-1,4-diylbis(oxy)]bis[diphenyl(phenylsulfanyl)silane] is a complex organic compound that features a naphthalene core linked to diphenyl(phenylsulfanyl)silane groups through oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Naphthalene-1,4-diylbis(oxy)]bis[diphenyl(phenylsulfanyl)silane] typically involves the reaction of naphthalene-1,4-diol with diphenyl(phenylsulfanyl)silane in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Anhydrous toluene or dichloromethane
Catalyst: Tetrabutylammonium fluoride (TBAF) or a similar fluoride source
Temperature: Room temperature to 80°C
Reaction Time: 12-24 hours
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and catalysts, and implementing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
[Naphthalene-1,4-diylbis(oxy)]bis[diphenyl(phenylsulfanyl)silane] can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Corresponding alcohols or hydrocarbons
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
[Naphthalene-1,4-diylbis(oxy)]bis[diphenyl(phenylsulfanyl)silane] has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Potential use in studying biological interactions due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including as a drug delivery agent.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of [Naphthalene-1,4-diylbis(oxy)]bis[diphenyl(phenylsulfanyl)silane] involves its interaction with molecular targets through its phenylsulfanyl and naphthalene groups. These interactions can affect various biological pathways, including:
Molecular Targets: Enzymes, receptors, and other proteins
Pathways Involved: Signal transduction, metabolic pathways
Comparison with Similar Compounds
Similar Compounds
[Naphthalene-1,4-diylbis(oxy)]bis[diphenyl(phenylsulfanyl)silane]: Unique due to its specific structural arrangement and functional groups.
Diphenyl(phenylsulfanyl)silane: Lacks the naphthalene core, making it less complex.
Naphthalene-1,4-diol: Does not contain the silane groups, limiting its applications.
Uniqueness
[Naphthalene-1,4-diylbis(oxy)]bis[diphenyl(phenylsulfanyl)silane] stands out due to its combination of naphthalene and silane groups, providing unique chemical and physical properties that are not present in similar compounds.
This detailed article provides a comprehensive overview of [Naphthalene-1,4-diylbis(oxy)]bis[diphenyl(phenylsulfanyl)silane], covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
653601-75-3 |
|---|---|
Molecular Formula |
C46H36O2S2Si2 |
Molecular Weight |
741.1 g/mol |
IUPAC Name |
[4-[diphenyl(phenylsulfanyl)silyl]oxynaphthalen-1-yl]oxy-diphenyl-phenylsulfanylsilane |
InChI |
InChI=1S/C46H36O2S2Si2/c1-7-21-37(22-8-1)49-51(39-25-11-3-12-26-39,40-27-13-4-14-28-40)47-45-35-36-46(44-34-20-19-33-43(44)45)48-52(41-29-15-5-16-30-41,42-31-17-6-18-32-42)50-38-23-9-2-10-24-38/h1-36H |
InChI Key |
KMFSSBMKELNFNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(OC3=CC=C(C4=CC=CC=C43)O[Si](C5=CC=CC=C5)(C6=CC=CC=C6)SC7=CC=CC=C7)SC8=CC=CC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{Phenyl[3-(trimethoxysilyl)propyl]amino}benzene-1,4-diol](/img/structure/B12528328.png)
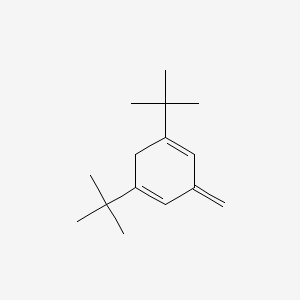
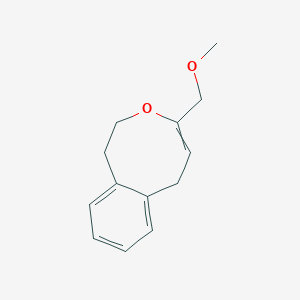
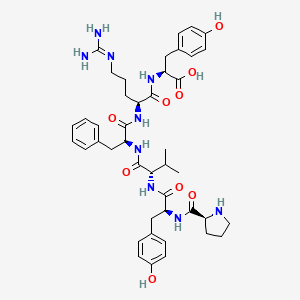
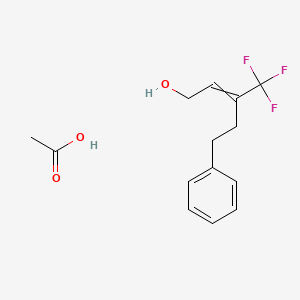

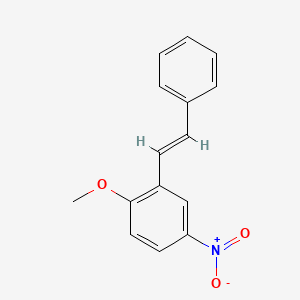
![Benzoic acid, 4-[3-oxo-3-(3-pyridinyl)-1-propenyl]-, methyl ester](/img/structure/B12528396.png)
![6-[Benzyl(ethyl)amino]pyridin-3-ol](/img/structure/B12528418.png)
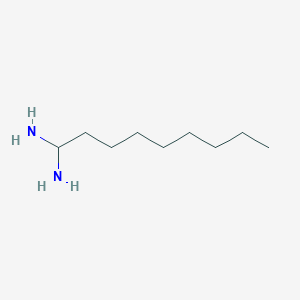
stannane](/img/structure/B12528426.png)
![4-bromo-2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B12528433.png)
![3-Acetyl-6H-benzo[c]chromen-6-one](/img/structure/B12528435.png)
